

Comparative Efficacy of Metosulam and Flumetsulam on Key Broadleaf Weeds: A Scientific Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Metosulam**

Cat. No.: **B166753**

[Get Quote](#)

This guide provides a detailed comparison of the herbicidal efficacy of **Metosulam** and Flumetsulam, two prominent acetolactate synthase (ALS) inhibitors, on a range of economically important broadleaf weeds. The information presented is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering a comprehensive overview supported by experimental data.

Introduction to Metosulam and Flumetsulam

Both **Metosulam** and Flumetsulam belong to the triazolopyrimidine sulfonanilide class of herbicides.^[1] Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.^{[2][3][4]} This inhibition leads to a cessation of cell division and plant growth, ultimately resulting in weed death.^[2] These herbicides are absorbed through both the foliage and roots and are translocated to the growing points of the plant.^[2]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of **Metosulam** and Flumetsulam against various key weed species. It is important to note that direct comparative studies are limited, and efficacy can be influenced by environmental factors such as temperature.

Table 1: Direct Comparative Efficacy on Wild Radish (*Raphanus raphanistrum*)

A study evaluating the effect of temperature on the activity of **Metosulam** and Flumetsulam on *Raphanus raphanistrum* seedlings provided the following effective dose (ED50) values, which represent the dose required to cause a 50% reduction in fresh weight.[5]

Temperature (°C)	Metosulam ED50 (g a.i./ha)	Flumetsulam ED50 (g a.i./ha)
1	>30	1.9
5	10.3	0.3
10	4.8	0.2
20	4.1	<0.1

Source: Madafiglio et al., 2000.[5]

The data indicates that Flumetsulam is significantly more active than **Metosulam** on *Raphanus raphanistrum*, particularly at lower temperatures.[5] The activity of both herbicides increased with rising temperatures.[5]

Table 2: Efficacy of **Metosulam** on Key Broadleaf Weeds

The following data on **Metosulam** is derived from various studies and product labels. Efficacy is generally reported as percent control or biomass reduction.

Weed Species	Common Name	Application Rate (g a.i./ha)	Efficacy (%) Control/Biomass Reduction)
<i>Amaranthus retroflexus</i>	Redroot Pigweed	20-40	Effective Control
<i>Amsinckia calycina</i>	Amsinckia	5	Good to Excellent Control
Brassicaceae family	Various Mustards	5	Good to Excellent Control
<i>Chenopodium album</i>	Common Lambsquarters	20-40	Effective Control
<i>Raphanus raphanistrum</i>	Wild Radish	5	Good to Excellent Control
<i>Sisymbrium orientale</i>	Indian Hedge Mustard	5	Good to Excellent Control
<i>Brassica tournefortii</i>	Wild Turnip	5	Good to Excellent Control

Sources: DowElanco Australia, Patent CN103651478A.

Table 3: Efficacy of Flumetsulam on Key Broadleaf Weeds

The following data on Flumetsulam is compiled from various research and product information.

Weed Species	Common Name	Application Rate (g a.i./ha)	Efficacy (%) Control/Biomass Reduction)
Amaranthus retroflexus	Redroot Pigweed	50	Effective Control (pre-4 leaf stage)
Chenopodium album	Common Lambsquarters	50	Effective Control (pre-4 leaf stage)
Galium tricornutum	Threehorn Bedstraw	16-20	Commercially Acceptable Control
Raphanus raphanistrum	Wild Radish	16-20	Commercially Acceptable Control
Sisymbrium orientale	Indian Hedge Mustard	16-20	Commercially Acceptable Control
Brassica tournefortii	Wild Turnip	16-20	Commercially Acceptable Control

Sources: Phimister & Downard, AGPRO NZ.[6][7]

Experimental Protocols

The efficacy data presented in this guide is typically generated from field or greenhouse trials adhering to standardized scientific protocols. A representative experimental methodology is detailed below.

Objective: To evaluate and compare the efficacy of **Metosulam** and Flumetsulam on target broadleaf weed species.

Experimental Design:

- Design: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.[8][9]
- Replicates: A minimum of three to four replicates per treatment are established to ensure statistical validity.[8]

- Plot Size: Typical plot sizes range from 2m x 10m to larger areas, with a central assessment area to minimize edge effects.[9]

Treatments:

- Untreated Control (weedy check).
- **Metosulam** at various application rates (e.g., 2.5, 5, 10 g a.i./ha).
- Flumetsulam at various application rates (e.g., 10, 20, 40 g a.i./ha).
- A commercial standard herbicide for comparison.

Site Selection and Preparation:

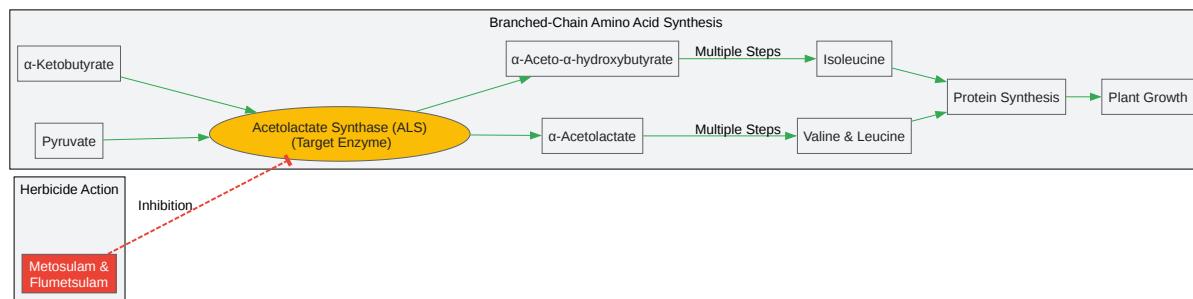
- A field with a uniform and known infestation of the target weed species is selected.
- Standard agronomic practices for the specific crop (e.g., winter cereals, maize) are followed for seedbed preparation and planting.

Herbicide Application:

- Equipment: Calibrated backpack or small plot sprayers with flat-fan nozzles are used to ensure uniform coverage.
- Timing: Post-emergence applications are typically made when weeds are at the 2-6 leaf stage and are actively growing.
- Spray Volume: A spray volume of 100-200 L/ha is common.
- Adjuvants: A non-ionic surfactant (NIS) or crop oil concentrate (COC) is often included as per the product label to enhance efficacy.

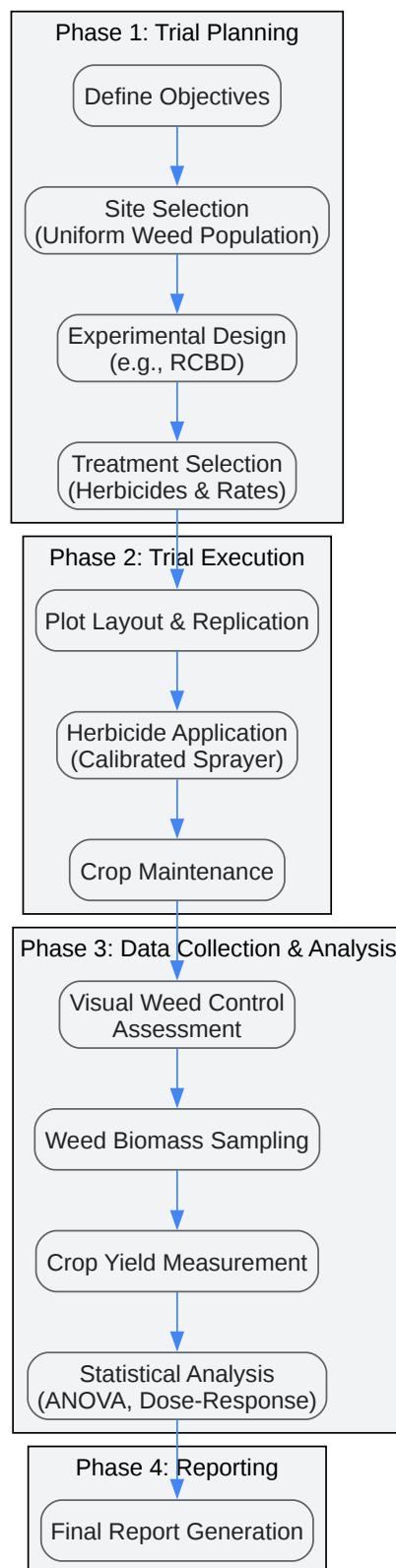
Data Collection:

- Weed Control Assessment: Visual assessments of percent weed control are conducted at set intervals after treatment (e.g., 14, 28, and 56 days) using a scale of 0% (no control) to 100% (complete weed death).


- **Weed Biomass:** At a specified time point, weeds from a designated area (e.g., a 1m² quadrat) within each plot are harvested, dried, and weighed to determine biomass reduction compared to the untreated control.
- **Crop Tolerance:** Any signs of phytotoxicity on the crop, such as stunting or discoloration, are visually assessed.
- **Yield Data:** For in-crop trials, crop yield is often measured at the end of the growing season.

Statistical Analysis:

- Data is subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.
- Dose-response curves may be generated to calculate ED50 values.


Mandatory Visualizations

The following diagrams illustrate the mode of action of **Metosulam** and Flumetsulam and a typical experimental workflow for herbicide efficacy trials.

[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of **Metosulam** and Flumetsulam.

[Click to download full resolution via product page](#)

Figure 2: Standardized Workflow for Herbicide Efficacy Trials.

Conclusion

Metosulam and Flumetsulam are both effective herbicides for the control of a range of broadleaf weeds in various cropping systems. The available data suggests that Flumetsulam may exhibit higher intrinsic activity on certain weeds, such as *Raphanus raphanistrum*, particularly under cooler conditions. However, the choice between these two herbicides will depend on the specific weed spectrum present, environmental conditions, crop type, and rotational crop considerations. The experimental protocols and mode of action information provided in this guide offer a robust framework for further research and development in the field of weed science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caws.org.nz [caws.org.nz]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. donaghys.co.nz [donaghys.co.nz]
- 7. agpro.co.nz [agpro.co.nz]
- 8. Herbicide Evaluation Program – Wisconsin Crop Weed Science [wcws.cals.wisc.edu]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Comparative Efficacy of Metosulam and Flumetsulam on Key Broadleaf Weeds: A Scientific Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166753#comparative-efficacy-of-metosulam-and-flumetsulam-on-key-weeds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com